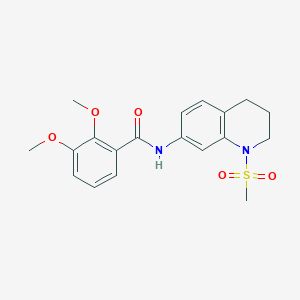

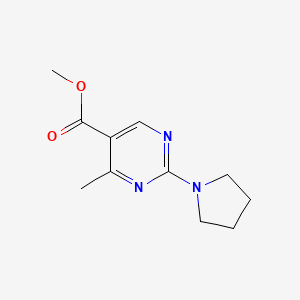

![molecular formula C17H17BrN2O B2463734 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 16935-09-4](/img/structure/B2463734.png)

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly referred to as DMPIB and has been used in various applications such as biochemistry, pharmacology, and medicinal chemistry.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has been explored in the field of corrosion inhibition. A study demonstrated its effectiveness in preventing corrosion of mild steel in hydrochloric acid solution. This compound, along with other imidazolium-bearing ionic liquids, was found to significantly enhance inhibition efficiency with increased concentration, indicating its potential in corrosion protection applications (Subasree & Selvi, 2020).

Synthetic Chemistry

This compound plays a role in synthetic chemistry, particularly in the synthesis of azolo[a]azepine and indolizine derivatives. A study outlined the process of alkylation and heating of 1,2-dimethyl-1H-benzimidazole leading to the formation of various diazolium salts and their subsequent transformation into different derivatives. This showcases its versatility in the synthesis of complex organic compounds (Potikha, Turelik, & Kovtunenko, 2012).

Catalysis in Organic Synthesis

Another application is in catalyzing organic reactions. A study used a bis-ionic liquid derivative of 1,2-dimethyl-1H-imidazole-3-ium bromide as an effective catalyst for the synthesis of novel benzoxazoles. This method provided advantages such as high yield, solvent-free conditions, and reduced environmental impact, highlighting the compound's role in green chemistry (Nikpassand, Zare Fekri, & Farokhian, 2015).

Antitumor Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. This research contributes to the development of new potential antitumor agents (Zhengfen et al., 2017).

Propiedades

IUPAC Name |

2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N2O.BrH/c1-13-18(2)15-10-6-7-11-16(15)19(13)12-17(20)14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDKYGMTYWCVPM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(diethylamino)-1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2463651.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)

![2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2463655.png)

![ethyl 2-[4-(4-isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2463659.png)

![N-(2-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2463660.png)

![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B2463661.png)

![N-[2-(cyclopentylsulfanyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2463663.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2463666.png)